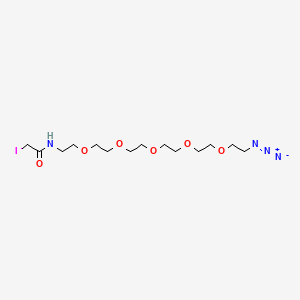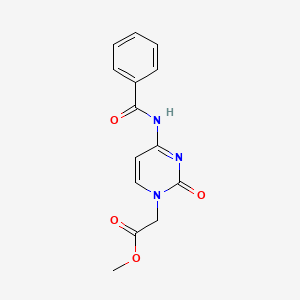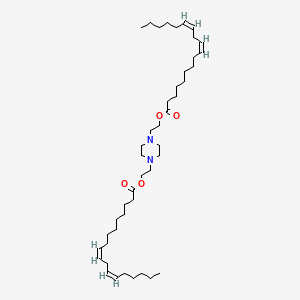
AA3-DLin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AA3-DLin is an ionizable cationic amino lipid with a pKa of 5.8. It has been widely used in combination with other lipids to form lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). This compound has shown significant potential in various applications, including the development of vaccines and gene therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
AA3-DLin is synthesized through a one-step chemical-biological enzyme-catalyzed esterification method using Candida antarctica Lipase B. This method involves the esterification of piperazine-1,4-diylbis(ethane-2,1-diyl) with (9Z,9’Z,12Z,12’Z)-bis(octadeca-9,12-dienoate) .
Industrial Production Methods
In industrial settings, this compound is prepared using a microfluidic mixing process. The organic phase contains this compound, dioleoylphosphatidylethanolamine (DOPE), cholesterol, and dimyristoyl glycerol-polyethylene glycol (DMG-PEG), while the aqueous phase contains the mRNA of interest in sodium acetate buffer (25 mM, pH 5) .
Analyse Chemischer Reaktionen
Types of Reactions
AA3-DLin primarily undergoes esterification reactions. It is also involved in electrostatic interactions due to its ionizable nature, which allows it to condense negatively charged mRNA molecules .
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include piperazine-1,4-diylbis(ethane-2,1-diyl) and (9Z,9’Z,12Z,12’Z)-bis(octadeca-9,12-dienoate). The reaction conditions typically involve the use of Candida antarctica Lipase B as a catalyst .
Major Products
The major product formed from the esterification reaction is this compound itself, which is then used to form LNPs for mRNA delivery .
Wissenschaftliche Forschungsanwendungen
AA3-DLin has been extensively studied for its applications in various fields:
Wirkmechanismus
AA3-DLin exerts its effects through the formation of LNPs, which encapsulate mRNA molecules. The ionizable nature of this compound allows it to condense negatively charged mRNA via electrostatic interactions. Once the LNPs are taken up by cells, the acidic environment of the endosomes protonates this compound, destabilizing the endosomal membrane and facilitating the release of mRNA into the cytoplasm for protein translation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SM-102: Another ionizable lipid used in the formation of LNPs for mRNA delivery.
MC3: A cationic lipid used in the formulation of LNPs for siRNA delivery.
DLin-MC3-DMA: A lipid used in the development of Onpattro, the first FDA-approved siRNA drug.
Uniqueness of AA3-DLin
This compound stands out due to its high mRNA delivery efficiency and long-term stability. It can be stored at -20°C for up to 12 months without degrading the efficiency of mRNA delivery . Additionally, this compound LNPs have shown robust immunogenicity in preclinical studies, making them a promising candidate for various therapeutic applications .
Eigenschaften
Molekularformel |
C44H78N2O4 |
|---|---|
Molekulargewicht |
699.1 g/mol |
IUPAC-Name |
2-[4-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethyl]piperazin-1-yl]ethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C44H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)49-41-39-45-35-37-46(38-36-45)40-42-50-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-42H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |
InChI-Schlüssel |
LJCULYBZRITLON-MAZCIEHSSA-N |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCCC=CCC=CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)
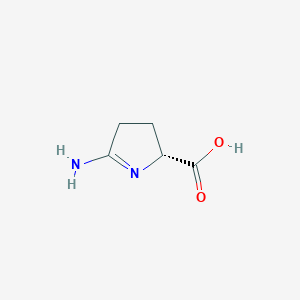
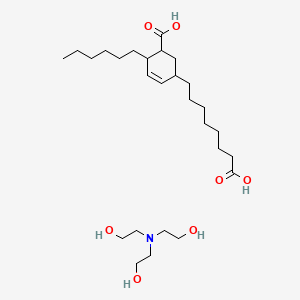
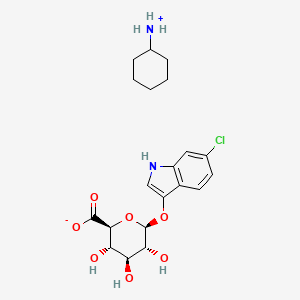
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)



